
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid
Descripción general
Descripción
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid (CAS: 893567-15-2, Molecular Formula: C₇H₉BN₂O₂) is a pyrimidine-based boronic acid derivative featuring a cyclopropylamino substituent at the 2-position of the pyrimidine ring. This compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize heteroarylpyrimidines, which are critical intermediates in medicinal chemistry and materials science . Its molecular weight is 163.97 g/mol, and it requires storage under inert atmosphere at 2–8°C due to boronic acid sensitivity to moisture and oxidation .
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a wide range of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by light, temperature, and the presence of oxygen . Therefore, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .
Actividad Biológica
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHB NO
- CAS Number : 1312942-14-5
This compound features a pyrimidine ring substituted with a cyclopropylamino group and a boronic acid functional group, which is crucial for its biological activity.
The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of enzymes involved in various metabolic pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
Study B | A549 (lung cancer) | 20 | Inhibition of cell cycle progression |
Study C | HeLa (cervical cancer) | 10 | Modulation of signaling pathways |
Antiviral Activity
In addition to its anticancer effects, this compound has been investigated for its antiviral properties. Preliminary data suggest that it may inhibit viral replication in certain models, potentially making it a candidate for the treatment of viral infections.
Table 2: Summary of Antiviral Activity Studies
Study | Virus Type | EC (µM) | Selectivity Index |
---|---|---|---|
Study D | Influenza A | 25 | >50 |
Study E | HIV-1 | 30 | >40 |
Case Studies
- Anticancer Efficacy : In a study involving human breast cancer cells, this compound demonstrated an IC value of 15 µM, indicating substantial effectiveness in inhibiting cell growth and inducing apoptosis.
- Antiviral Screening : In vitro testing against Influenza A revealed an EC value of 25 µM, suggesting that this compound could serve as a lead in developing antiviral therapies.
Q & A
Q. Basic: What are the primary synthetic routes for preparing (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid?
Answer:
The synthesis typically involves two key steps:
Halogenation and Boronation : Start with a halogenated pyrimidine precursor (e.g., 2-chloro-5-bromopyrimidine). React with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) to introduce the boronic acid group via Miyaura borylation .
Amination : Introduce the cyclopropylamino group via nucleophilic aromatic substitution (SNAr) using cyclopropylamine under basic conditions (e.g., DIPEA in i-PrOH) .
Key Considerations : Solvent choice (toluene/MeOH mixtures enhance coupling efficiency) and temperature control (reflux for amination) are critical for yield optimization.
Q. Basic: How does the boronic acid moiety influence Suzuki-Miyaura cross-coupling reactions in this compound?
Answer:
The boronic acid group at the 5-position of the pyrimidine ring enables selective coupling with aryl/heteroaryl halides.
- Mechanism : Transmetalation with Pd⁰ catalysts forms a Pd-boryl intermediate, facilitating bond formation with electrophilic partners .
- Steric Effects : The cyclopropylamino group at the 2-position may introduce steric hindrance, requiring optimized ligand systems (e.g., SPhos or XPhos) to enhance reactivity .
Q. Advanced: How can structural contradictions in crystallographic data for pyrimidine boronic acids be resolved?
Answer:
Discrepancies in hydrogen-bonding patterns or bond angles (e.g., B–O vs. N–H interactions) arise from solvent effects or polymorphic forms.
- Methodology :
- Use X-ray crystallography with low-temperature data collection (100 K) to reduce thermal motion artifacts .
- Validate with DFT calculations to compare experimental and theoretical geometries .
- Case Study : For (2-benzyloxy-pyrimidin-5-yl)boronic acid, hydrogen-bonded dimers were confirmed via crystallography, resolving earlier NMR ambiguities .
Q. Advanced: What strategies mitigate low yields in cyclopropylamino group installation?
Answer:
Low yields often stem from incomplete SNAr due to poor leaving-group activation or steric hindrance.
- Optimization Approaches :
- Activate the pyrimidine ring using electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) to enhance electrophilicity .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 18 h under reflux) .
- Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature gradients) .
Q. Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
Molecular docking and MD simulations assess interactions with therapeutic targets (e.g., proteases or kinases):
Target Selection : Focus on enzymes with conserved diol-containing active sites (e.g., HIV protease), as boronic acids form reversible tetrahedral complexes .
Parameterization : Use the AMBER force field to model B–O bond dynamics and solvation effects.
Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. Basic: What analytical techniques confirm the purity and structure of this compound?
Answer:
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H/¹³C NMR for cyclopropylamino and pyrimidine protons .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., dehalogenated intermediates) .
- FT-IR : Confirm B–O (1340–1390 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
Q. Advanced: How do solvent polarity and pH affect the stability of this boronic acid?
Answer:
- Polar Protic Solvents (e.g., H₂O) : Promote boronic acid dehydration to boroxines, reducing reactivity. Stabilize with buffer systems (pH 7–9) to maintain the tetrahedral boronate form .
- Aprotic Solvents (e.g., THF) : Enhance shelf life but require anhydrous conditions to prevent hydrolysis .
- pH-Dependent Solubility : Protonation of the cyclopropylamino group (pKa ~8.5) affects aqueous solubility; adjust with citrate or phosphate buffers .
Q. Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?
Answer:
As a fragment , it serves as a building block for:
- SAR Studies : Systematic substitution of the cyclopropylamino group to optimize target affinity .
- Covalent Inhibitor Design : Leverage boronic acid’s reversible binding to catalytic serine residues (e.g., in proteases) .
- Library Synthesis : Combine with diverse aryl halides via Suzuki coupling to generate lead-like compounds .
Q. Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicology : Boronic acids may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
- Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .
Q. Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) enhance mechanistic studies?
Answer:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Modifications and Substituent Effects
The biological and chemical properties of pyrimidinylboronic acids are highly dependent on substituents. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and cyclopropylamino groups (electron-donating) enhance nucleophilic reactivity in cross-coupling reactions compared to chloro substituents (electron-withdrawing) .
Enzyme Inhibition
- HDAC Inhibition: Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀: 1 µM), outperforming trichostatin A (IC₅₀: 1.5 µM) .
- Penicillin-Binding Protein (PBP1b) Inhibition: Aliphatic boronic acids (e.g., compound 2 in ) show moderate PBP1b inhibition (IC₅₀: 10–50 µM), whereas pyrimidinylboronic acids with bulky substituents (e.g., cyclopropylamino) may exhibit reduced activity due to poor membrane permeability .
Immunoproteasome Inhibition
Pyrrolidine boronic acids (e.g., racemic mixtures in ) inhibit immunoproteasomes via covalent binding. The chirality of the boronic acid warhead (R vs. S enantiomers) affects binding modes, but pyrimidinylboronic acids like (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid lack the chiral center required for this mechanism .
Propiedades
IUPAC Name |
[2-(cyclopropylamino)pyrimidin-5-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEUYETUMSOZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729147 | |
Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312942-14-5 | |
Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.